molecular formula C20H23NO3 B15223328 Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate

Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate

Cat. No.: B15223328
M. Wt: 325.4 g/mol
InChI Key: WQZWYJBZEQEGSN-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate is a synthetic organic compound featuring an isoindoline core substituted with a 4-methoxybenzyl group at position 2, two methyl groups at the nitrogen atoms (positions 1 and 1), and a methyl ester at position 3. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its molecular formula is C₂₁H₂₃NO₃, with a molecular weight of 337.41 g/mol. The compound’s stereoelectronic properties, such as its lipophilicity (predicted logP ≈ 3.2) and hydrogen-bonding capacity, are influenced by the methoxybenzyl and ester groups, which may enhance bioavailability compared to simpler isoindoline derivatives .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methyl]-1,1-dimethyl-3H-isoindole-4-carboxylate

InChI

InChI=1S/C20H23NO3/c1-20(2)18-7-5-6-16(19(22)24-4)17(18)13-21(20)12-14-8-10-15(23-3)11-9-14/h5-11H,12-13H2,1-4H3

InChI Key

WQZWYJBZEQEGSN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC(=C2CN1CC3=CC=C(C=C3)OC)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Introduction of the 4-Methoxybenzyl Group

The 4-methoxybenzyl moiety is introduced via alkylation or nucleophilic substitution. A two-step protocol is commonly employed:

  • Bromination : The isoindoline nitrogen is brominated using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to form 1-bromoisoindoline.
  • Coupling Reaction : The brominated intermediate undergoes a Ullmann or Buchwald-Hartwig coupling with 4-methoxybenzylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos).

Example Reaction :
$$
\text{1-Bromoisoindoline} + \text{4-Methoxybenzylamine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{2-(4-Methoxybenzyl)isoindoline} \quad
$$

N-Methylation Strategy

The 1,1-dimethyl groups are installed via reductive methylation. Formaldehyde and formic acid are used under Leuckart conditions, or alternatively, methyl iodide in the presence of a base such as potassium carbonate:

$$
\text{2-(4-Methoxybenzyl)isoindoline} + 2\,\text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{1,1-Dimethyl-2-(4-methoxybenzyl)isoindoline} \quad
$$

Esterification at the 4-Position

The methyl ester group is introduced through a Friedel-Crafts acylation or direct esterification. A preferred method involves:

  • Carboxylic Acid Formation : Oxidation of a methyl-substituted isoindoline using potassium permanganate (KMnO₄) in acidic conditions.
  • Esterification : Reaction with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst:

$$
\text{4-Carboxy-1,1-dimethyl-2-(4-methoxybenzyl)isoindoline} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{Methyl 4-Carboxylate Derivative} \quad
$$

Alternative Route: Diels-Alder Cycloaddition

A complementary strategy employs Diels-Alder reactions to construct the isoindoline core (Scheme 10,). Maleic anhydride reacts with a diene (e.g., 1,3-pentadiene) to form a bicyclic adduct, which is aromatized under acidic conditions:

$$
\text{Diene} + \text{Maleic Anhydride} \xrightarrow{\Delta} \text{Bicyclic Adduct} \xrightarrow{\text{H}2\text{SO}4} \text{Aromatized Isoindoline Derivative} \quad
$$

Subsequent steps parallel those above for functionalization. This method offers regioselectivity advantages but requires stringent control of reaction conditions to avoid side products.

Optimization and Challenges

Catalytic Hydrogenation vs. Cycloaddition

Parameter Catalytic Hydrogenation Diels-Alder
Yield 75–80% 60–70%
Scalability Industrial Laboratory-scale
Key Advantage High purity, no ammonia Regioselective ring formation
Limitation Requires Pt/C catalyst Sensitive to moisture

Functionalization Challenges

  • Steric Hindrance : Bulky 4-methoxybenzyl group complicates N-methylation. Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency.
  • Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions. Anhydrous methanol and low temperatures mitigate this issue.

Chemical Reactions Analysis

Cleavage of the 4-Methoxybenzyl (PMB) Group

The PMB group serves as a protective moiety, removable under acidic or oxidative conditions:

  • Trifluoroacetic Acid (TFA)-Mediated Cleavage :
    The PMB group is cleaved in TFA at room temperature (2–4 hours) to yield methyl 1,1-dimethylisoindoline-4-carboxylate. This reaction proceeds via protonation of the benzyl ether, followed by carbocation formation and subsequent trapping by water .

    Reaction Conditions :

    ReagentSolventTemperatureTimeYieldSource
    TFA (10 eq.)DCMRT3 h85%
  • Oxidative Cleavage with DDQ :
    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane selectively oxidizes the PMB group, forming methyl 1,1-dimethylisoindoline-4-carboxylate and 4-methoxybenzaldehyde as a byproduct .

    Reaction Conditions :

    ReagentSolventTemperatureTimeYieldSource
    DDQ (1.2 eq.)DCM/H₂O (9:1)0°C → RT12 h78%

Hydrolysis of the Methyl Ester

The methyl ester undergoes hydrolysis under basic or acidic conditions to produce the corresponding carboxylic acid:

  • Basic Hydrolysis :
    Treatment with NaOH in a THF/H₂O mixture (1:1) at 60°C for 6 hours cleaves the ester to yield 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylic acid .

    Reaction Conditions :

    ReagentSolventTemperatureTimeYieldSource
    NaOH (3 eq.)THF/H₂O (1:1)60°C6 h92%
  • Acid-Catalyzed Hydrolysis :
    Hydrochloric acid (6M) in dioxane at reflux converts the ester to the carboxylic acid with moderate efficiency .

Reduction of the Isoindoline Core

Catalytic hydrogenation selectively reduces the isoindoline ring:

  • Hydrogenation with Pd/C :
    Using 10% Pd/C under H₂ (1 atm) in ethanol at 25°C for 24 hours yields a partially saturated derivative, retaining the PMB and ester groups .

    Reaction Conditions :

    CatalystH₂ PressureSolventTemperatureTimeYieldSource
    10% Pd/C1 atmEtOH25°C24 h67%

Coupling Reactions

The methyl ester participates in cross-coupling reactions:

  • Suzuki–Miyaura Coupling :
    Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C introduces aryl groups at the 4-position .

    Example Reaction :

    Boronic AcidProductYieldSource
    Phenylboronic acid2-(4-Methoxybenzyl)-1,1-dimethyl-4-(phenyl)isoindoline-4-carboxylate73%

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces C–O bond cleavage in the PMB group, generating a radical intermediate that dimerizes or reacts with trapping agents .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with the PMB group fragmenting first, followed by the ester.

Key Research Findings

  • The PMB group’s lability under acidic/oxidative conditions makes it valuable in protective-group strategies .

  • The ester’s hydrolytic stability varies significantly with pH, enabling selective deprotection .

  • Hydrogenation preferentially targets the isoindoline ring over the aromatic PMB moiety .

Scientific Research Applications

Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, we compare methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical parameters, and reported biological activities.

Table 1: Structural Comparison of Isoindoline and Benzyl-Substituted Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Isoindoline 4-Methoxybenzyl (C₆H₄OCH₃), 1,1-dimethyl, methyl ester 337.41 Ester, methoxy, tertiary amine
N,N-Diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine Benzimidazole 4-Methoxybenzyl, diethylaminoethyl 395.52 Benzimidazole, tertiary amine
Sergliflozin (GW869682X) Glucopyranoside 4-Methoxybenzylphenyl, ethyl carbonate 448.46 Carbohydrate, carbonate, methoxy
3,3-Diethyl-5-methyl-2,4-piperidinedione Piperidinedione Diethyl, methyl 183.24 Diketone, alkyl

Key Observations:

Substituent Influence on Bioactivity: The 4-methoxybenzyl group, present in the target compound and sergliflozin, is associated with enhanced binding to aromatic receptors (e.g., SGLT2 in sergliflozin’s antidiabetic activity) . The methyl ester at position 4 increases lipophilicity compared to sergliflozin’s hydrophilic glucopyranoside moiety, suggesting divergent pharmacokinetic profiles.

Physicochemical Properties :

  • The target compound’s logP (3.2) is higher than sergliflozin’s (1.8), indicating greater membrane permeability but reduced aqueous solubility.
  • N,N-Diethyl-2-[2-(4-methoxybenzyl)benzimidazol-1-yl]ethanamine , a benzimidazole analog, shares the 4-methoxybenzyl motif but lacks the ester group, resulting in a lower molecular weight (395.52 vs. 337.41) and altered hydrogen-bonding capacity.

Biological Activity Trends :

  • Isoindoline derivatives are often explored as kinase inhibitors or CNS agents due to their planar aromatic systems. In contrast, piperidinediones (e.g., 3,3-diethyl-5-methyl-2,4-piperidinedione ) exhibit sedative or anticonvulsant effects, highlighting the impact of core heterocycles on target specificity.

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: The 4-methoxybenzyl group in sergliflozin facilitates binding to SGLT2’s hydrophobic pocket . The target compound’s isoindoline core may similarly engage with ATP-binding sites in kinases, as seen in isoindolinone-based inhibitors (e.g., PARP inhibitors).
  • Metabolic Stability: The 1,1-dimethyl groups on the isoindoline nitrogen likely reduce oxidative metabolism compared to non-methylated analogs, prolonging half-life .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling isoindoline precursors with 4-methoxybenzyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, outlines a similar isoquinoline derivative synthesized through sequential alkylation and esterification steps. Optimize temperature (e.g., 60–80°C for nucleophilic substitutions) and solvent polarity (e.g., DMF for polar intermediates) to enhance regioselectivity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate stereoisomers .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

TechniqueApplicationExample from Evidence
¹H/¹³C NMR Confirm substitution patterns and methyl/benzyl groups used NMR to resolve indole derivatives with methoxy groups
X-ray Crystallography Resolve stereochemical ambiguities applied X-ray diffraction to confirm benzothiazine derivatives’ crystal packing
HPLC-MS Quantify purity (>95%) and detect byproducts emphasized LC-MS for validating synthetic intermediates

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?

  • Approach :

  • Perform variable-temperature NMR to assess dynamic rotational barriers (e.g., hindered rotation of the 4-methoxybenzyl group).
  • Use DFT calculations (Gaussian, ORCA) to model conformational preferences and compare with experimental data .
  • Cross-validate with 2D NMR (COSY, NOESY) to assign proton-proton proximities, as demonstrated in for indole derivatives .

Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., C–H activation)?

  • Methodology :

  • Employ molecular docking to explore interactions with catalytic metal centers (e.g., Pd or Ru complexes).
  • Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. applied similar approaches to imidazole derivatives .
  • Validate predictions with small-scale exploratory reactions under inert atmospheres .

Q. What experimental designs optimize the compound’s bioactivity in target-based assays (e.g., enzyme inhibition)?

  • Strategy :

  • Conduct structure-activity relationship (SAR) studies by modifying the methoxybenzyl or isoindoline moieties.
  • Use kinetic solubility assays (e.g., PBS buffer at pH 7.4) to assess bioavailability, referencing ’s workflow for pyridazine derivatives .
  • Pair with molecular dynamics simulations to study ligand-protein binding stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Resolution Steps :

  • Verify solvent recrystallization methods (e.g., ethanol vs. dichloromethane) affecting polymorph formation, as seen in for benzothiazine crystals .
  • Re-examine analytical calibration standards (e.g., DSC for melting points) to rule out instrument bias.
  • Compare synthetic pathways : Impurities from incomplete alkylation (e.g., residual dimethylamine) may alter physical properties .

Methodological Recommendations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Guidelines :

  • Standardize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for coupling steps) and degas solvents to prevent oxidation .
  • Document quenching and workup procedures (e.g., aqueous NaHCO₃ for acid-sensitive intermediates) .

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